molecular formula C9H11ClO2 B8010665 2-Chloro-1-ethoxy-4-methoxybenzene

2-Chloro-1-ethoxy-4-methoxybenzene

Cat. No.: B8010665
M. Wt: 186.63 g/mol
InChI Key: COSZXHNLVKHJNN-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions One common method is the Friedel-Crafts alkylation, where an ethoxy group is introduced to the benzene ringThe chloro group can be introduced via halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-ethoxy-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-4-methoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-donating groups like ethoxy and methoxy enhances its reactivity towards electrophiles, facilitating the formation of substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-ethoxy-4-methoxybenzene is unique due to the combination of chloro, ethoxy, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-chloro-1-ethoxy-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSZXHNLVKHJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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